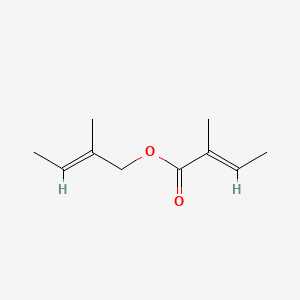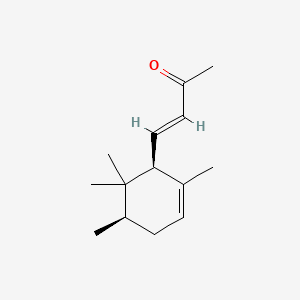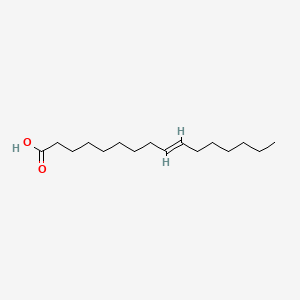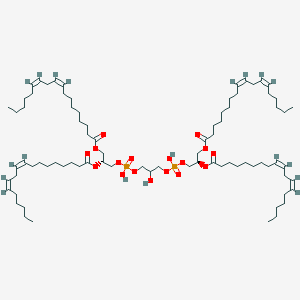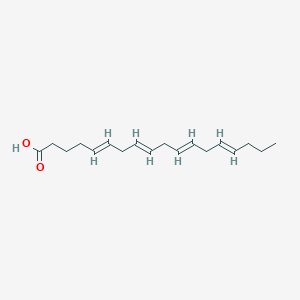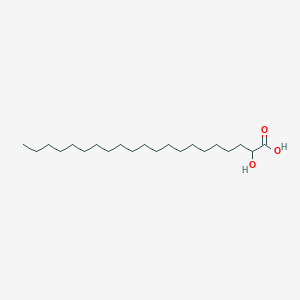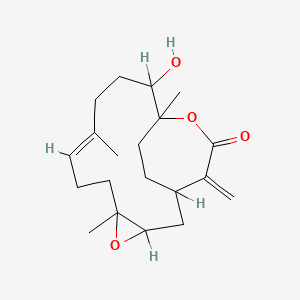
Tetrachlorocobaltate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachlorocobaltate(2-) is a cobalt coordination entity and a perchlorometallate anion.
Applications De Recherche Scientifique
Synthesis and Properties
- Tetrachlorocobaltate(2-) forms various ionic compounds with different counterdications, showing solubility in polar solvents like methanol and water. The physical properties such as thermal stability, melting point, and magnetic susceptibility of these salts vary depending on the cation or anion structure (Chang et al., 2011).
Crystal Structure and Magnetic Properties
- New salts containing tetrachlorocobaltate(2-) show interesting crystal structures and magnetic properties. For instance, [QlH]2[CoCl4]·2H2O features a three-dimensional hydrogen-bonding network structure and displays weak antiferromagnetic interactions (Ye et al., 2014).
Coordination Chemistry
- Tetrachlorocobaltate(2-) salts demonstrate various coordination geometries and hydrogen bonding patterns in their crystal structures, contributing to an understanding of coordination chemistry (Chen et al., 2012).
Vibrational Analysis in Compounds
- The vibrations of tetrachlorocobaltate(2-) anions in compounds like cinchonine are studied using FT-IR and Raman spectroscopy. These studies contribute to the understanding of anion interactions in complex structures (Wesełucha-Birczyńska & Paluszkiewicz, 2002).
Nonlinear Optical and Magnetic Properties
- Investigations into the crystal structure, nonlinear optical, and magnetic properties of tetrachlorocobaltate(2-) salts reveal their potential applications in materials science, especially in nonlinear optical (NLO) applications (Dong et al., 2020).
Theoretical and Experimental Characterization
- The synthesis and characterization of novel complexes like (2-amino-5-picolinium) tetrachlorocobaltate(II) contribute to the theoretical understanding of molecular interactions and structural analysis (Tahenti et al., 2020).
Reversible Phase Transitions and Dielectric Anomalies
- Tetrachlorocobaltate(2-) based ionic crystals exhibit high-temperature reversible phase transitions and dielectric anomalies, suggesting their potential in creating novel phase transition materials (Hua et al., 2018).
Propriétés
Nom du produit |
Tetrachlorocobaltate(2-) |
|---|---|
Formule moléculaire |
Cl4Co-2 |
Poids moléculaire |
200.7 g/mol |
Nom IUPAC |
tetrachlorocobalt(2-) |
InChI |
InChI=1S/4ClH.Co/h4*1H;/q;;;;+2/p-4 |
Clé InChI |
XLKRAGJSBZVHDI-UHFFFAOYSA-J |
SMILES canonique |
Cl[Co-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
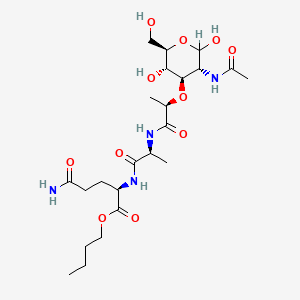
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
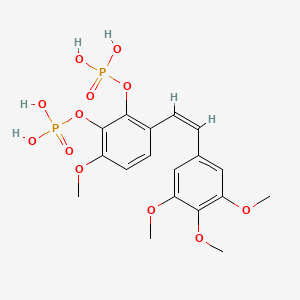
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)
